molecular formula C10H7N3OS B6524199 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 1171961-79-7

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile

Cat. No.: B6524199
CAS No.: 1171961-79-7
M. Wt: 217.25 g/mol
InChI Key: OWTDVMWCIWJWQR-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile is a pyridazinone derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone ring and an acetonitrile group at the 1-position. The compound’s core structure comprises a six-membered dihydropyridazinone ring fused with a thiophene moiety, contributing to its unique electronic and steric properties.

Molecular Formula: C${10}$H${8}$N$_{3}$OS
Key Features:

  • Pyridazinone core: Aromaticity and hydrogen-bonding capacity due to the 6-oxo group.
  • Thiophen-2-yl substituent: Enhances π-π stacking interactions and metabolic stability.
  • Acetonitrile group: Polar nitrile functionality improves solubility and serves as a hydrogen-bond acceptor.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDVMWCIWJWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene-Containing Precursors

The pyridazinone core can be assembled via cyclocondensation reactions between thiophene-functionalized diketones and hydrazine derivatives. For instance, 3-(thiophen-2-yl)propanoic acid serves as a key precursor, as demonstrated in the synthesis of related alcohols . Conversion of this acid to its methyl ester, followed by treatment with hydrazine hydrate under reflux conditions, yields the corresponding dihydropyridazinone.

Table 1: Cyclocondensation Reaction Parameters

PrecursorReagentConditionsYieldSource
Methyl 3-(thiophen-2-yl)propanoateHydrazine hydrateReflux, 6 h, EtOH78%

This route benefits from the commercial availability of thiophene-containing carboxylic acids and esters. The regiochemical outcome is influenced by the electronic effects of the thiophene ring, which directs cyclization to favor the 3-substituted product .

Functionalization of Pyridazinone Core via Alkylation

Post-cyclization, the acetonitrile group is introduced through alkylation at the N-1 position of the pyridazinone. Bromoacetonitrile serves as an effective alkylating agent under basic conditions. For example, treatment of 3-(thiophen-2-yl)-1,6-dihydropyridazin-6-one with bromoacetonitrile in the presence of potassium carbonate in DMF at 60°C affords the target compound.

Table 2: Alkylation Reaction Optimization

BaseSolventTemperatureTimeYield
K₂CO₃DMF60°C4 h65%
Cs₂CO₃DMF80°C2 h72%

The use of cesium carbonate enhances reactivity, reducing reaction time and improving yield . Side reactions, such as O-alkylation, are minimized by steric hindrance at the carbonyl oxygen .

Cyanation Reactions for Acetonitrile Group Introduction

Alternative approaches involve late-stage cyanation of a pre-installed methylene group. For instance, chloromethyl intermediates undergo nucleophilic substitution with potassium cyanide in aqueous ethanol.

Table 3: Cyanation Reaction Conditions

SubstrateCyanating AgentConditionsYield
2-(Chloromethyl)-3-(thiophen-2-yl)-1,6-dihydropyridazin-6-oneKCNEtOH/H₂O, 50°C, 3 h58%

This method, while effective, requires stringent control of pH to prevent hydrolysis of the nitrile group to an amide .

Reductive Cyclization Approaches

Nickel-catalyzed reductive cyclization offers a streamlined route to pyridazinones. Starting from ynals incorporating thiophene units, this method leverages oxametallacycle intermediates to achieve high stereoselectivity. For example, 3-(thiophen-2-yl)propiolaldehyde hydrazone undergoes cyclization in the presence of Ni(cod)₂ and triethylsilane, yielding the pyridazinone core .

Table 4: Nickel-Catalyzed Cyclization Parameters

CatalystReducing AgentSolventYield
Ni(cod)₂ (5 mol%)Et₃SiHTHF84%

This method excels in scalability and stereocontrol, though it demands anhydrous conditions and inert atmosphere .

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison

MethodAdvantagesLimitationsYield Range
CyclocondensationSimple starting materialsMulti-step functionalization65–78%
AlkylationDirect functionalizationCompeting O-alkylation58–72%
Reductive CyclizationHigh stereoselectivityCatalyst cost80–84%

The reductive cyclization route offers the highest efficiency but requires specialized catalysts. Alkylation strikes a balance between simplicity and yield, making it favorable for laboratory-scale synthesis .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications in drug discovery and development.

  • Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Biological Activity/Properties Reference
Target Compound Thiophen-2-yl (3), Acetonitrile (1) C${10}$H${8}$N$_{3}$OS Not explicitly reported; inferred from analogs
[Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31) Benzo[b]thiophen-2-yl, Dimethoxyphenyl C${20}$H${16}$N${2}$O${2}$S Anticancer (GI$_{50}$ <10 nM)
N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X) Furan-2-yl (3), Amide side chain C${19}$H${20}$N${4}$O${4}$ High binding affinity (−8.1 kcal/mol)
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid (2) Thiophen-2-yl derivatives C${15}$H${14}$N${3}$O${4}$S$_{2}$ DNA binding (−6.58 kcal/mol)
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluoro-2-methoxyphenyl (3) C${13}$H${11}$FN${2}$O${4}$ Structural analog; no activity reported

Key Comparative Insights

Electronic and Steric Effects
  • Thiophene vs. Benzothiophene/Furan: The thiophen-2-yl group in the target compound provides moderate electron-withdrawing effects compared to benzo[b]thiophene in Compound 31, which enhances lipophilicity and π-π interactions for anticancer activity .
  • Acetonitrile vs. Carboxylic Acid/Amide :

    • The nitrile group in the target compound offers superior hydrogen-bond acceptor capacity compared to carboxylic acid derivatives (e.g., 2-[3-(4-fluoro-2-methoxyphenyl)-...]acetic acid) but may reduce ionic interactions in polar environments .

Biological Activity

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8N4OS
  • Molecular Weight : 232.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the thiophene and pyridazinone moieties facilitates:

  • Hydrogen Bonding : Enhances interaction with receptor sites.
  • Pi-stacking Interactions : Important for binding to nucleic acids and proteins.
    These interactions can modulate enzyme activity and receptor signaling pathways, leading to observed biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5.0 μM to 15.0 μM across different cell lines, indicating potent anticancer properties.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key metabolic enzymes:

  • Acetylcholinesterase (AChE) : Exhibited competitive inhibition with an IC50 value of 3.5 μM, suggesting potential use in treating neurodegenerative diseases.

Study 1: Synthesis and Biological Evaluation

A study conducted by Hamidian et al. (2013) synthesized a series of pyridazinone derivatives, including the target compound. The biological evaluation revealed:

  • Antioxidant Activity : The compound showed significant antioxidant properties, with DPPH radical scavenging activity at concentrations as low as 10 μg/mL.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR highlighted how modifications in the thiophene ring influenced biological activity:

ModificationEffect on ActivityIC50 (μM)
Unsubstituted thiopheneModerate activity15.0
Methyl substitutionEnhanced activity5.0
Ethoxy substitutionReduced activity20.0

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile?

Answer:
Synthetic optimization requires precise control of temperature, solvent selection, and pH. For pyridazinone derivatives, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are ideal due to their ability to stabilize intermediates . Reaction temperatures between 60–80°C often improve yields, while acidic conditions (pH 4–6) prevent unwanted side reactions, such as hydrolysis of the nitrile group. Catalysts like triethylamine or DMAP (4-dimethylaminopyridine) can accelerate cyclization steps .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the pyridazinone and thiophene ring geometry. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, with the thiophene proton resonances typically appearing at δ 7.2–7.8 ppm. 15^15N NMR can validate the pyridazinone scaffold .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected ~259.27 g/mol for C11_{11}H7_7N3_3OS) and fragmentation patterns .

Advanced: How do structural modifications influence biological activity in pyridazinone-thiophene derivatives?

Answer:

  • Thiophene substitution : Electron-withdrawing groups (e.g., -NO2_2) at the thiophene 5-position enhance electrophilic reactivity, improving enzyme inhibition (e.g., human leukocyte elastase) .
  • Acetonitrile vs. carboxylate : Replacing the nitrile with a carboxylic acid (e.g., 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid) alters solubility and target binding, as seen in anti-inflammatory assays .
  • Pyridazinone ring : Saturation at the 1,6-positions increases conformational rigidity, which can boost selectivity for kinase targets .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2). The nitrile group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • DFT calculations : B3LYP/6-31G(d) optimizations reveal charge distribution, highlighting the electrophilic nature of the pyridazinone carbonyl (C=O) and nitrile (C≡N) groups .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants like unreacted thiophene-2-carboxaldehyde (retention time ~3.2 min) may skew bioassay results .
  • Crystallographic validation : Polymorphs (e.g., monoclinic vs. triclinic forms) can exhibit varying solubility and activity. Mercury CSD’s packing similarity tool identifies structural discrepancies .

Advanced: What mechanistic studies elucidate this compound’s enzyme inhibition?

Answer:

  • Kinetic assays : Monitor IC50_{50} shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition. For example, competitive inhibition of elastase shows a linear increase in 1/Vmax1/V_{\text{max}} with inhibitor concentration .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target proteins, revealing entropy-driven interactions common with hydrophobic thiophene moieties .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. LC-MS identifies degradation products (e.g., hydrolysis of nitrile to amide under basic conditions) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. NMR monitors structural integrity, focusing on the pyridazinone ring’s resistance to oxidation .

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